

Dehydroindapamide chemical structure and properties

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Dehydroindapamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **dehydroindapamide**, a principal metabolite of the antihypertensive drug indapamide. The document details its chemical structure, physicochemical and pharmacological properties, and the metabolic pathway of its formation. Furthermore, this guide furnishes detailed experimental protocols for its synthesis, purification, and analytical characterization, serving as a vital resource for researchers in medicinal chemistry, pharmacology, and drug development. All quantitative data are presented in structured tables for ease of comparison, and key processes are visualized using Graphviz diagrams.

Chemical Structure and Identification

Dehydroindapamide is the oxidized, indole form of indapamide, characterized by the aromatization of the indoline ring.[1]

Table 1: Chemical Identification of **Dehydroindapamide**



Identifier	Value
IUPAC Name	4-chloro-N-(2-methylindol-1-yl)-3- sulfamoylbenzamide[1]
Molecular Formula	C16H14CIN3O3S[1]
SMILES	CC1=CC2=CC=CC2N1NC(=O)C3=CC(=C(C =C3)Cl)S(=O)(=O)N[1]
InChI Key	LWCDXWWLUHMMJI-UHFFFAOYSA-N[1]
CAS Number	63968-75-2

Physicochemical Properties

The physicochemical properties of **dehydroindapamide** are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 2: Physicochemical Properties of **Dehydroindapamide**

Property	Value	Reference
Molecular Weight	363.82 g/mol	[1]
Melting Point	>230°C	
logP (calculated)	2.9	[1]
pKa (predicted)	8.8 (for the sulfonamide group, by analogy with indapamide)	[2]
Aqueous Solubility	Predicted to be low (by analogy with indapamide)	[2]
Solubility	Slightly soluble in DMSO and Methanol (with heating)	

Pharmacology and Metabolism



Dehydroindapamide is a major metabolite of indapamide, formed primarily in the liver through a dehydrogenation reaction catalyzed by the cytochrome P450 enzyme CYP3A4.[1] While indapamide is a well-established antihypertensive and diuretic agent, the specific pharmacological activity of **dehydroindapamide** is less characterized. However, some evidence suggests it may be an active metabolite.[3]

Mechanism of Action of Indapamide

Indapamide, the parent drug, exerts its therapeutic effects through a dual mechanism:

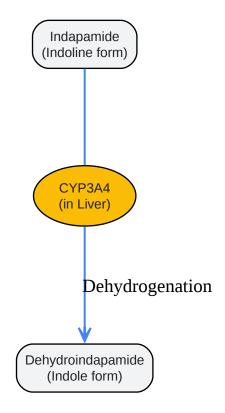
- Diuretic Effect: It inhibits the Na+/Cl- symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water.[4]
- Vasodilatory Effect: It has a direct effect on vascular smooth muscle, potentially by modulating calcium ion channels, which contributes to the reduction of peripheral resistance.
 [4]

The extent to which **dehydroindapamide** contributes to these effects is a subject of ongoing research.

Metabolic Pathway

The conversion of indapamide to **dehydroindapamide** is a key metabolic step.





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Metabolic conversion of Indapamide to **Dehydroindapamide**.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **dehydroindapamide**.

Synthesis of Dehydroindapamide from Indapamide

Dehydroindapamide can be synthesized by the oxidation of indapamide using either manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[1]

Materials:

- Indapamide
- Activated Manganese Dioxide (MnO₂)
- Acetone

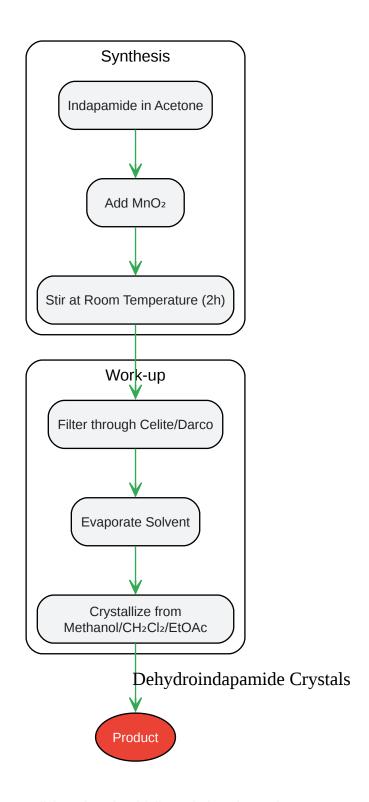


- Celite
- Darco (activated carbon)
- Methanol
- Dichloromethane
- · Ethyl acetate

Procedure:

- To a solution of 200 mg of indapamide in 30 ml of acetone, add 1 g of activated MnO2.[1]
- Stir the mixture at room temperature for 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture through a plug of Celite (approximately 2 g) and Darco (200 mg).
- Rinse the filter cake with one volume of acetone.
- Evaporate the solvent from the filtrate under reduced pressure.
- Crystallize the resulting residue from a mixture of methanol, dichloromethane, and ethyl
 acetate to yield grayish crystals of dehydroindapamide.[1]
- Confirm the product identity and purity using LC/MS and ¹H NMR.





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Workflow for the synthesis of **Dehydroindapamide**.



Purification by Preparative High-Performance Liquid Chromatography (HPLC)

For higher purity, preparative HPLC can be employed. The following is a general protocol that can be adapted.

Instrumentation:

- Preparative HPLC system with a UV detector
- C18 reverse-phase preparative column

Mobile Phase:

 A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate) is typically used. The exact gradient will need to be optimized based on analytical scale separations.

Procedure:

- Develop an analytical HPLC method to achieve good separation of dehydroindapamide from any impurities.
- Dissolve the crude dehydroindapamide in a suitable solvent (e.g., a mixture of the mobile phase).
- Scale up the injection volume and flow rate for the preparative column based on the column dimensions.
- Perform the preparative HPLC run, collecting fractions corresponding to the dehydroindapamide peak.
- Analyze the collected fractions for purity using analytical HPLC.
- Pool the pure fractions and evaporate the solvent to obtain purified dehydroindapamide.

Analytical Characterization

Sample Preparation:



- Accurately weigh 5-20 mg of dehydroindapamide.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

Nucleus: ¹H and ¹³C

Temperature: 298 K

• ¹H NMR:

Acquisition time: ~2-3 seconds

Relaxation delay: 1-2 seconds

Number of scans: 8-16

13C NMR:

Acquisition time: ~1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024-4096 (or more, depending on concentration)

Expected ¹H NMR signals (in DMSO-d₆): A characteristic singlet for the proton at the C3 position of the indole ring is expected around 6.34 ppm.[1]

Instrumentation:

 Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

LC Conditions:



- Column: C18 reverse-phase column (e.g., 30 x 2.1 mm).
- Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
- Flow Rate: 0.4 mL/min.

MS Conditions:

- Ionization Mode: Positive ESI.
- Collision Energy: Optimized for fragmentation of the dehydroindapamide parent ion (e.g., around 39%).[1]

Conclusion

Dehydroindapamide is a key metabolite in the biotransformation of indapamide. This guide has provided a comprehensive overview of its chemical and physical properties, its formation through metabolic processes, and detailed protocols for its laboratory synthesis and characterization. This information is intended to be a valuable resource for scientists engaged in the study of drug metabolism, the development of new antihypertensive agents, and the analytical chemistry of pharmaceuticals. Further research into the specific pharmacological activities of **dehydroindapamide** will be crucial to fully elucidate its role in the therapeutic effects of indapamide.

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